2-(2,4-Dimethoxyphenyl)pyridine
Overview
Description
2-(2,4-Dimethoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that its targets could be related to the catalysts and reagents involved in this reaction.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it’s likely that this compound interacts with its targets (possibly catalysts and reagents) to facilitate the formation of carbon–carbon bonds .
Biochemical Pathways
Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that it plays a role in the biochemical pathways related to carbon–carbon bond formation.
Pharmacokinetics
A study on a similar compound, ar-l 57 cl, showed that after a single intravenous dose, the decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .
Result of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it’s likely that its action results in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2,4-Dimethoxyphenyl)pyridine may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(2,4-Dimethoxyphenyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial RNA polymerase, which is crucial for the transcription process in bacteria . This inhibition is achieved through binding interactions with the enzyme, thereby preventing the synthesis of RNA and ultimately leading to the suppression of bacterial growth. Additionally, this compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C. albicans .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This binding interaction is facilitated by the presence of the methoxy groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in cellular processes, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA polymerases, or to the cytoplasm, where it can inhibit metabolic enzymes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)pyridine typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives. One common method includes the use of a base such as sodium hydroxide in ethanol to facilitate the reaction . The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its use in drug development, particularly for its potential to interact with biological targets and pathways.
Industry: The compound is used in the development of materials with specific properties, such as electronic and photonic materials.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)thienopyridine: Similar in structure but contains a thiophene ring instead of a pyridine ring.
2-(2,4-Dimethoxyphenyl)quinoline: Contains a quinoline ring, offering different electronic properties.
2-(2,4-Dimethoxyphenyl)pyrimidine: Features a pyrimidine ring, which can affect its biological activity.
Uniqueness
2-(2,4-Dimethoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of both methoxy groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCRXPISVHPSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=N2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445731 | |
Record name | 2-(2,4-dimethoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-24-6 | |
Record name | 2-(2,4-dimethoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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